![molecular formula C29H32N4O3 B15295982 N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
- Formation of the hexahydro-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin core through cyclization reactions.
- Introduction of the acetyl-piperidinyl group via nucleophilic substitution.
- Attachment of the naphthalenecarboxamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
科学研究应用
N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-Phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]acetamide
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
Uniqueness
N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide is unique due to its complex structure, which combines multiple functional groups and a rigid core
属性
分子式 |
C29H32N4O3 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
N-[(1R,9S)-11-(1-acetylpiperidin-4-yl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-3-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C29H32N4O3/c1-19(34)31-12-10-25(11-13-31)32-16-20-14-24(18-32)28-26(8-9-27(35)33(28)17-20)30-29(36)23-7-6-21-4-2-3-5-22(21)15-23/h2-9,15,20,24-25H,10-14,16-18H2,1H3,(H,30,36)/t20-,24+/m0/s1 |
InChI 键 |
YYDMMNYQABLJDZ-GBXCKJPGSA-N |
手性 SMILES |
CC(=O)N1CCC(CC1)N2C[C@@H]3C[C@H](C2)C4=C(C=CC(=O)N4C3)NC(=O)C5=CC6=CC=CC=C6C=C5 |
规范 SMILES |
CC(=O)N1CCC(CC1)N2CC3CC(C2)C4=C(C=CC(=O)N4C3)NC(=O)C5=CC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


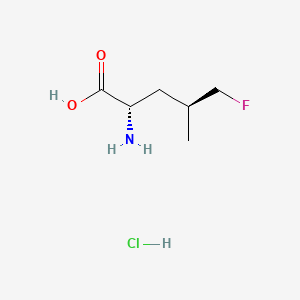
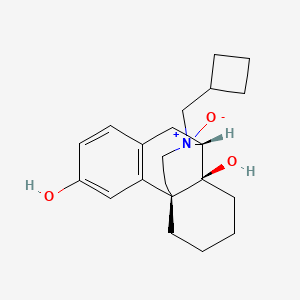
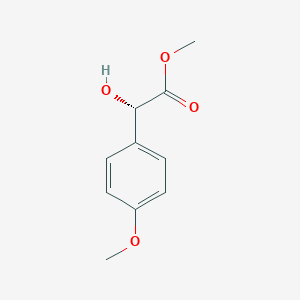
![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)

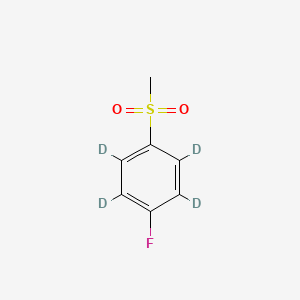
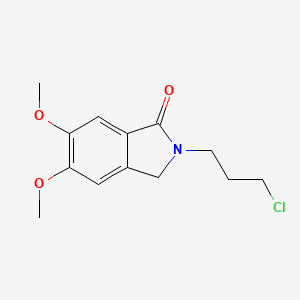
![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)
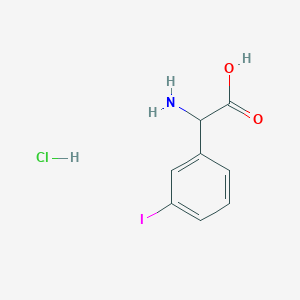
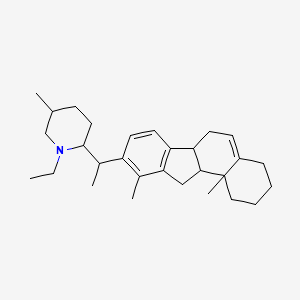
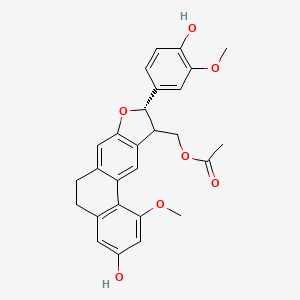

![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
